![molecular formula C15H13NO2S2 B2993487 3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 22191-27-1](/img/structure/B2993487.png)
3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione
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Overview
Description
3-(Benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione, hereafter referred to as BZD, is a chemical compound with a variety of uses in the scientific research community. BZD has been studied extensively for its potential applications in organic synthesis, biochemical and physiological effects, and as a tool in laboratory experiments.
Scientific Research Applications
Antitumor Activity
This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines. For instance, a derivative of the compound showed significant cytotoxic activity against glioma (U251), prostate (PC-3), and ovarian (OVCAR-03) cancer cell lines .
Antimicrobial Activity
The compound and its derivatives have shown promising antimicrobial activities. They have been tested against various bacteria and yeast-like fungi, and some of the compounds exhibited substantial antimicrobial activities .
Fungicidal Applications
A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which include this compound, were designed, synthesized, and tested against various phytopathogenic fungi. Some of these compounds exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .
KATP Channel Activators
The compound and its derivatives have been evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .
Inhibition of Mitochondrial Respiration
Strobilurin fungicides, which include this compound, can inhibit mitochondrial respiration through acting on Q0 of cytochrome b of the cytochrome bc1 complex in the fungal respiratory chain, blocking electron transfer, and ultimately leading to cessation of fungal growth .
Structural Optimization Design
Based on the effective concentration (EC50) against C. arachidicola, the built CoMSIA model provided the useful reference for the further structural optimization design .
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it would be possible to map out the pathways and downstream effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the compound’s properties and behavior, it’s difficult to discuss these influences .
properties
IUPAC Name |
3-benzylsulfanyl-4H-1λ6,4-benzothiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-20(18)11-15(16-13-8-4-5-9-14(13)20)19-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKHKFXJLZDESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione |
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